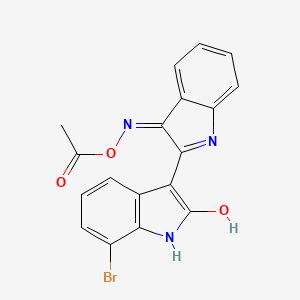

7-Bromoindirubin-3-acetoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 7-bromoindirubin-3-acétoximine est un dérivé synthétique de l'indirubine, un produit naturel présent dans les plantes contenant de l'indigo. L'indirubine et ses dérivés ont été étudiés pour leurs effets thérapeutiques potentiels, notamment dans le traitement de divers cancers et maladies neurodégénératives. La 7-bromoindirubin-3-acétoximine s'est avérée prometteuse en raison de sa capacité à inhiber des kinases spécifiques impliquées dans les voies pathogéniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 7-bromoindirubin-3-acétoximine implique généralement la bromation de l'indirubine suivie de l'introduction d'un groupe acétoximine. Le processus peut être résumé comme suit :

Bromation : L'indirubine est traitée avec un agent bromant tel que le brome ou la N-bromosuccinimide dans un solvant approprié comme l'acide acétique ou le chloroforme pour introduire l'atome de brome en position 7.

Oximation : L'indirubine bromée est ensuite mise à réagir avec du chlorhydrate d'hydroxylamine en présence d'une base telle que l'acétate de sodium pour former le dérivé oxime.

Acétylation : Enfin, le dérivé oxime est acétylé à l'aide d'anhydride acétique pour obtenir la 7-bromoindirubin-3-acétoximine.

Méthodes de production industrielle

La production industrielle de la 7-bromoindirubin-3-acétoximine suit des voies de synthèse similaires, mais peut impliquer l'optimisation des conditions réactionnelles pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions réactionnelles évolutives .

Analyse Des Réactions Chimiques

Types de réactions

La 7-bromoindirubin-3-acétoximine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent la reconvertir en son dérivé indirubine parent.

Substitution : L'atome de brome en position 7 peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'indirubine avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

4. Applications de la recherche scientifique

Chimie : Elle sert d'intermédiaire précieux dans la synthèse d'autres dérivés de l'indirubine bioactifs.

Biologie : Elle est utilisée dans des études pour comprendre le rôle des kinases dans les processus cellulaires.

Médecine : Elle a montré un potentiel dans le traitement des cancers, notamment le glioblastome, et des maladies neurodégénératives comme la maladie d'Alzheimer. .

5. Mécanisme d'action

Le mécanisme d'action de la 7-bromoindirubin-3-acétoximine implique l'inhibition de kinases spécifiques. Elle se lie aux sites actifs de la cycline-dépendante kinase-5 et de la glycogène synthase kinase-3β, empêchant leur activité. Cette inhibition entraîne la modulation de diverses voies cellulaires, notamment celles impliquées dans la régulation du cycle cellulaire, l'apoptose et la neuroinflammation. Le composé affecte également l'expression de gènes liés à l'immunité, contribuant à ses effets anti-inflammatoires et anticancéreux .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive indirubin derivatives.

Biology: It is used in studies to understand the role of kinases in cellular processes.

Medicine: It has shown potential in the treatment of cancers, particularly glioblastoma, and neurodegenerative diseases like Alzheimer’s disease. .

Mécanisme D'action

The mechanism of action of 7-bromoindirubin-3-acetoxime involves the inhibition of specific kinases. It binds to the active sites of cyclin-dependent kinase-5 and glycogen synthase kinase-3β, preventing their activity. This inhibition leads to the modulation of various cellular pathways, including those involved in cell cycle regulation, apoptosis, and neuroinflammation. The compound also affects the expression of immune-related genes, contributing to its anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

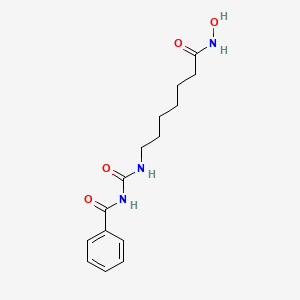

6-bromoindirubin-3-acétoximine : Un autre dérivé de l'indirubine présentant des propriétés inhibitrices de la kinase similaires.

Indirubin-3-oxime : Un précurseur de la 7-bromoindirubin-3-acétoximine présentant des activités biologiques similaires.

6-bromoindirubine : Elle ne possède pas le groupe acétoximine, mais partage des effets inhibiteurs similaires sur les kinases

Unicité

La 7-bromoindirubin-3-acétoximine est unique en raison de son motif de substitution spécifique et de la présence du groupe acétoximine, ce qui améliore son activité biologique et sa sélectivité envers certaines kinases. Cela en fait un composé précieux dans le développement de thérapies ciblées contre le cancer et les maladies neurodégénératives .

Propriétés

Formule moléculaire |

C18H12BrN3O3 |

|---|---|

Poids moléculaire |

398.2 g/mol |

Nom IUPAC |

[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16- |

Clé InChI |

CHULSJBNZJIYCG-JWGURIENSA-N |

SMILES isomérique |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

SMILES canonique |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)

![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)